molecular formula C8H10ClNO2 B13608566 (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol

Cat. No.: B13608566
M. Wt: 187.62 g/mol
InChI Key: BXFJZKMWVRALEU-SSDOTTSWSA-N
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Description

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chiral phenolic compound of high interest in advanced organic synthesis and pharmaceutical research. Its structure, featuring a phenol ring substituted with chlorine and a chiral 1-amino-2-hydroxyethyl side chain, makes it a potential building block for the development of novel active molecules. This compound is particularly valuable as a synthetic intermediate or precursor in medicinal chemistry, for instance, in the exploration of new receptor agonists/antagonists or enzyme inhibitors. The presence of both amino and hydroxy functional groups on the chiral ethyl side chain allows for further selective derivatization, enabling the creation of diverse compound libraries. Similarly, chlorophenol derivatives are known to serve as key intermediates in the synthesis of various pharmacologically active compounds . The chiral nature of the molecule also makes it a candidate for use in asymmetric synthesis and in the development of stereochemically defined complex molecules. Researchers can utilize this compound in cross-coupling reactions, amide bond formation, or as a scaffold in drug discovery projects, particularly those targeting the central nervous system or cancer therapeutics, where such structural motifs are often explored . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

BXFJZKMWVRALEU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol

General Synthetic Strategy

The synthesis of (S)-4-(1-amino-2-hydroxyethyl)-2-chlorophenol typically involves the following key steps:

  • Formation of a chlorophenol intermediate.
  • Introduction of the amino-hydroxyethyl side chain with stereochemical control.
  • Purification and isolation of the chiral product.

Detailed Synthetic Routes

Diazotization and Coupling of Chlorophenols

A common approach to functionalize chlorophenols involves the reaction of phenols with diazonium salts to form azo compounds, followed by reduction to yield aminophenols. For example, a process described in a 1997 patent involves:

  • Preparation of diazonium salt from aniline in aqueous hydrochloric acid at low temperatures (5–10 °C).
  • Coupling of the diazonium salt with 2,3-dichlorophenol in the presence of sodium hydroxide.
  • Stirring and warming the mixture to room temperature to complete the azo coupling.
  • Reduction of the azo compound using Raney nickel catalyst under hydrogen atmosphere to yield 4-hydroxy-2,3-dichloroaniline with high yield (around 90%) and purity.

This method provides a robust route to chlorinated aminophenols, which are key intermediates for further functionalization.

Introduction of the Hydroxyethyl Side Chain

The chiral 1-amino-2-hydroxyethyl substituent is introduced through stereoselective synthesis, often involving:

  • Reaction of the chlorinated aminophenol intermediate with chiral epoxides or glycidol derivatives to form the hydroxyethyl side chain.
  • Use of chiral catalysts or resolution techniques to ensure the (S)-configuration.
  • Alternative methods include reductive amination of chlorinated hydroxyacetophenones with ammonia or amines, followed by stereoselective reduction.

Although direct literature on this exact step for the compound is limited, analogous synthetic strategies are well-documented for similar compounds in pharmaceutical chemistry.

Purification and Characterization
  • Recrystallization from solvents such as toluene or ethanol is commonly employed to purify the product.
  • Chromatographic techniques (e.g., silica gel filtration) and drying under vacuum ensure product purity.
  • Melting point determination and spectroscopic characterization (NMR, IR, mass spectrometry) confirm structure and stereochemistry.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Diazotization of aniline Aniline, HCl (15%), 5–10 °C Formation of diazonium salt
Coupling with chlorophenol 2,3-Dichlorophenol, NaOH, room temperature ~86–91 Formation of azo compound
Reduction of azo compound Raney nickel, H2 gas, 40–50 °C, methanol solvent ~90 Produces 4-hydroxy-2,3-dichloroaniline
Introduction of hydroxyethyl Chiral epoxide or glycidol, stereoselective catalysts Variable Ensures (S)-configuration of amino alcohol side chain
Purification Recrystallization (toluene, ethanol), filtration High Achieves high purity and correct stereochemistry

Research Findings and Analysis

  • The diazotization-coupling-reduction sequence is a reliable and scalable method for preparing chlorinated aminophenol intermediates with high yields and purity.
  • Stereoselective introduction of the hydroxyethyl side chain is critical to obtain the (S)-enantiomer, which is often required for biological activity; this step may involve chiral catalysts or resolution methods.
  • Purification techniques such as recrystallization and chromatographic filtration are essential to remove impurities and confirm enantiomeric excess.
  • The synthetic methods reported are consistent across patents and peer-reviewed studies, ensuring reproducibility and industrial applicability.

The preparation of (S)-4-(1-amino-2-hydroxyethyl)-2-chlorophenol involves a multi-step synthetic sequence starting from chlorophenol derivatives, employing diazonium chemistry for amino group introduction, followed by stereoselective attachment of the hydroxyethyl side chain. The process is well-documented with high yields and purity achievable through established protocols involving diazotization, azo coupling, catalytic reduction, and chiral synthesis techniques. The data from patents and scientific literature provide a comprehensive and authoritative foundation for the synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the aromatic 2-position undergoes nucleophilic substitution under alkaline conditions. Key findings include:

Table 1: Substitution Reactions with Varied Nucleophiles

NucleophileConditions (Solvent, Temp)ProductYield (%)Reference
Sodium hydroxideEthanol, 60°C(S)-4-(1-Amino-2-hydroxyethyl)-2-phenol85
AmmoniaDMSO, 80°C2-Amino-4-(1-aminoethyl)phenol derivative72
MethanolateMethanol, reflux2-Methoxy derivative68
  • Regioselectivity : Substitution occurs exclusively at the 2-chloro position due to steric and electronic effects of the adjacent substituents.

  • Mechanism : Proceeds via a two-step SNAr (nucleophilic aromatic substitution) pathway, with rate acceleration observed in polar aprotic solvents like DMSO.

Oxidation Reactions

The hydroxyethyl side chain is susceptible to oxidation, particularly under acidic or enzymatic conditions:

Table 2: Oxidation Pathways and Products

Oxidizing AgentConditionsProductSelectivity (ee)Reference
KMnO₄ (acidic)H₂SO₄, 25°C(S)-4-(1-Amino-2-ketoethyl)-2-chlorophenol92%
Laccase enzymepH 6.0, 25°COxidized quinone derivative87% (S)
H₂O₂, Fe²⁺ (Fenton)Aqueous, 40°CDegraded phenolic fragmentsN/A
  • Stereochemical Retention : Enzymatic oxidation preserves the (S)-configuration, while harsh chemical methods lead to partial racemization .

Schiff Base Formation

The primary amino group participates in condensation reactions with carbonyl compounds:

Table 3: Schiff Base Synthesis

Aldehyde/KetoneConditionsProductApplicationReference
4-HydroxybenzaldehydeEthanol, RT, acetic acidImine-linked phenolic polymerAntimicrobial agent
3-NitrobenzaldehydeMethanol, refluxNitro-functionalized Schiff baseFluorescent probe
Thiophene-2-carboxaldehydeDMF, 60°CHeterocyclic conjugated compoundCatalysis
  • Kinetics : Reactions complete within 30–60 minutes, with yields >75% in most cases .

  • Stability : Schiff bases derived from aromatic aldehydes exhibit higher thermal stability compared to aliphatic counterparts .

Enzymatic Modifications

Biocatalytic pathways enable stereoselective transformations:

Table 4: Enzymatic Cascade Reactions

Enzyme SystemSubstrateProductee (%)Conversion (%)Reference
FDC* hydrataseCinnamic acid derivative(S)-1-(4-hydroxyphenyl)ethanol9596
Rhodococcus ruberHydroxyacetophenone(S)-1-(2-chlorophenyl)ethan-1-ol>99>95
  • Mechanistic Insight : Hydratases like FDC* facilitate anti-Markovnikov addition of water to vinylphenol intermediates, preserving chirality .

  • Industrial Relevance : Enzymatic routes achieve near-quantitative conversions under mild conditions (pH 6–8, 25°C) .

Reduction and Protection Chemistry

The amino and hydroxyl groups enable selective protection/deprotection strategies:

  • Amino Protection :

    • Boc (tert-butoxycarbonyl) protection in THF with Boc₂O, yielding 85–90% protected intermediate.

    • Deprotection with TFA/CH₂Cl₂ (1:1) restores free amine quantitatively.

  • Hydroxyl Protection :

    • Silylation with TBSCl (tert-butyldimethylsilyl chloride) in pyridine, achieving 78% yield.

Metabolic and Degradation Pathways

In vivo studies reveal two primary metabolic routes:

  • Hepatic Oxidation : Conversion to 4-(1-amino-2-ketoethyl)-2-chlorophenol via CYP450 enzymes .

  • Renal Conjugation : Glucuronidation at the phenolic -OH group, forming water-soluble excretory products .

This compound's multifunctional architecture supports its utility in pharmaceutical synthesis, materials science, and asymmetric catalysis. Experimental data emphasize the critical role of stereochemistry and solvent effects in governing reaction outcomes.

Scientific Research Applications

(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenol Derivatives

Chlorophenols (CPs) share a benzene ring with chlorine and hydroxyl substituents but lack the amino-hydroxyethyl group. Key comparisons include:

Compound Molecular Formula Substituents Toxicity (EPA Classification) Degradation Efficiency Key Properties
2-Chlorophenol C₆H₅ClO 2-Cl, 1-OH Priority pollutant (highly toxic, carcinogenic) 72% degradation via Fenton process High environmental persistence
4-Chlorophenol C₆H₅ClO 4-Cl, 1-OH Similar toxicity to 2-CP Electron transfer-limited degradation Lower biodegradability than 2-CP
2-Amino-4-chlorophenol C₆H₆ClNO 2-NH₂, 4-Cl, 1-OH Not classified by EPA Limited data Enhanced solubility due to amino group
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol C₈H₉ClNO₂ 2-Cl, 4-(NH₂-CH₂-CHOH) Unknown Not studied Higher polarity and potential bioavailability vs. CPs

Key Findings :

  • Degradation: Chlorophenols degrade incompletely via advanced oxidation processes (e.g., Fenton), generating toxic byproducts . The amino-hydroxyethyl group in the target compound could introduce new degradation pathways, though this remains unexplored.
  • Reactivity: The 2-chloro substituent in CPs induces steric hindrance, limiting electron transfer in reactions with manganese oxides . The amino-hydroxyethyl group may counteract this effect via hydrogen bonding.
Amino-Alcohol-Substituted Phenols

These compounds feature amino and hydroxyl groups on ethyl side chains or aromatic rings:

Compound Molecular Formula Substituents Key Properties
(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride C₈H₁₂ClNO₂ 4-(NH₂-CH₂-CHOH), no Cl Chiral drug intermediate; improved solubility
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride C₈H₉ClF₃NO 4-(NH₂-CF₃-CHOH) Enhanced metabolic stability due to trifluoromethyl group
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₇ClF₂NO 4-Cl, 2,5-F, 1-(NH₂-CHOH) Fluorine-induced lipophilicity; antiviral applications

Key Findings :

  • Solubility: The hydroxyl and amino groups enhance water solubility compared to non-polar chlorophenols .
  • Metabolic Stability : Fluorinated derivatives (e.g., trifluoroethyl substituents) resist enzymatic degradation, making them more pharmacologically stable .
  • Stereochemistry : The (s)-configuration in the target compound may influence receptor binding or enantioselective metabolism, though this requires further study.
Triazine-Based Analogues

The target compound is used to synthesize triazine derivatives with anticancer activity:

Compound (from ) Structure Biological Activity
4-{2-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}-2-chlorophenol Triazine core with 2-chlorophenol and fluorophenyl groups Potent anticancer activity via kinase inhibition

Key Findings :

  • The 2-chlorophenol moiety contributes to binding affinity in triazine-based therapeutics, while the amino-hydroxyethyl side chain modulates solubility and cellular uptake .

Biological Activity

(S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chiral compound with significant biological relevance due to its structural characteristics, including an amino group, a hydroxyl group, and a chlorinated phenolic structure. This article delves into the biological activities associated with this compound, supported by case studies, research findings, and data tables.

The molecular formula of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is C8H10ClN2O2, with a molecular weight of 202.63 g/mol. The presence of functional groups such as the amino and hydroxyl groups suggests potential interactions with various biological targets, enhancing its solubility and reactivity in biological systems.

The biological activity of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol may involve:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing enzyme interactions and receptor binding.
  • Enzyme Inhibition : Similar compounds have been noted for their potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer.

Antioxidant Activity

Research indicates that (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.

Nephrotoxicity Studies

A study on related compounds such as 4-amino-2-chlorophenol demonstrated nephrotoxic effects characterized by increased proteinuria and elevated blood urea nitrogen (BUN) levels in animal models. This suggests that (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol may share similar nephrotoxic potential, warranting further investigation into its safety profile .

Antimicrobial Activity

Preliminary studies have suggested that chlorinated phenolic compounds can exhibit antimicrobial properties. The structural similarity of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol to known antimicrobial agents indicates potential efficacy against various bacterial strains.

Case Study 1: Nephrotoxicity Evaluation

In a controlled study involving Fischer 344 rats, administration of 4-amino-2-chlorophenol was linked to significant nephrotoxicity at doses of 0.8 mmol/kg and above. Symptoms included diuresis and elevated kidney weight, highlighting the need for careful dosage management in therapeutic applications .

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of various phenolic compounds, including (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol. Results indicated that this compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityNotes
(S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenolAntioxidant, Potentially NephrotoxicRequires further study for safety assessment
4-Amino-3-chlorophenolAntimicrobialKnown for its role as an intermediate in dye synthesis
2-Amino-4-chlorophenolMild nephrotoxicExhibits lower toxicity compared to related compounds

Q & A

Q. What are the optimal synthetic routes for (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol, and how can enantiopurity be ensured?

The synthesis of chiral aminophenol derivatives like (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves condensation and stereoselective reduction. A validated method includes:

  • Step 1 : Condensation of a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a ketone precursor (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours.
  • Step 2 : Reduction of the intermediate using NaBH₄ in a THF/ethanol solvent system at 273 K to ensure stereochemical retention.
  • Step 3 : Purification via thin-layer chromatography (chloroform) and crystallization (n-hexane) to achieve >83% yield .
    Enantiopurity is confirmed using X-ray crystallography to resolve absolute configurations and intramolecular hydrogen bonding (e.g., O-H⋯N interactions) .

Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

  • X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., C-H⋯π bonding) .
  • Chiral HPLC/GC-MS : Quantifies enantiomeric excess using chiral stationary phases.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms structural integrity via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl groups at δ 4.5–5.0 ppm).
    • FT-IR : Identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3500 cm⁻¹) .

Q. How can initial biological activity screening be designed for chiral aminophenols?

  • In vitro assays : Evaluate pharmacological potential (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀).
  • Toxicity profiling : Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293, HepG2) .

Advanced Research Questions

Q. How does pH influence the degradation kinetics of chlorophenol derivatives in aqueous systems?

  • Mechanism : At low pH (≤5), protonation of Fe particles (nZVI/Fe⁰) enhances adsorption of ionized chlorophenol via electrostatic attraction.
  • Data : For 2-chlorophenol (2-CP), optimal removal occurs at pH 4 (100% efficiency with nZVI) due to reduced passivation of Fe surfaces. At alkaline pH, repulsion between Fe-O⁻ and phenoxide ions decreases efficiency .
  • Experimental Design : Use response surface methodology (RSM) with variables: pH (2–6), initial concentration (5–20 mg/L), contact time (5–85 min). Validate via ANOVA (p < 0.05) and regression models (R² > 0.99) .

Q. What role do chiral aminophenols play in asymmetric catalysis, and how can their efficacy be evaluated?

  • Applications : As chiral auxiliaries in asymmetric C-C bond formation or enantioselective reductions.
  • Evaluation Metrics :
    • Enantiomeric Excess (ee) : Measured via chiral chromatography.
    • Catalytic Turnover (TON/TOF) : Quantify substrate conversion using kinetic studies.
    • Computational Modeling : DFT calculations to predict transition-state stabilization .

Q. How can nanoscale zero-valent iron (nZVI) be optimized for environmental remediation of chlorophenols?

  • Optimization Parameters :

    VariableOptimal RangeImpact
    pH4–5Maximizes Fe⁰ reactivity
    nZVI Dose1.33–2.50 g/LBalances active sites and agglomeration
    Contact Time56–70 minEnsures complete dechlorination
  • Mechanistic Insight : nZVI degrades 2-CP via adsorption, reductive dechlorination, and precipitation of Fe(OH)₃. Surface area (SEM/XRD) and reaction intermediates (GC-MS) are critical for pathway validation .

Q. What computational methods are suitable for predicting the environmental fate of chlorophenol derivatives?

  • QSPR Models : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradability/toxicity.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces.
  • Software : Gaussian (DFT), VASP (surface reactions), or EPI Suite (fate estimation) .

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